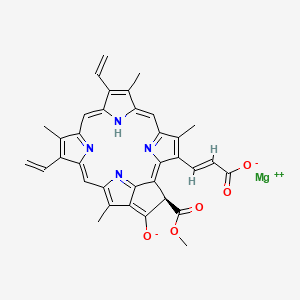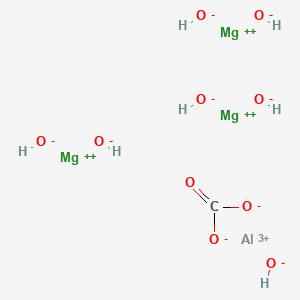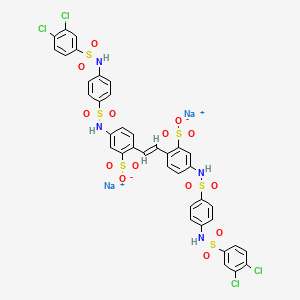
Iodessigsäure-1-13C
Übersicht
Beschreibung
Iodoacetic acid-1-13C is an isotopically labeled derivative of iodoacetic acid (IAA) that contains 13C at the carboxylic carbon. It is a haloacetic acid that is acetic acid in which one of the hydrogens of the methyl group is replaced by an iodine atom . It has a role as an alkylating agent .
Synthesis Analysis
Iodoacetic acid-1-13C is used as an alkylating reagent to modify thiol groups in proteins by S-carboxyamidomethylation . It has been used to study the importance of cysteine residues in catalytic reactions of enzymes and in transport processes of brain cells .Molecular Structure Analysis
The molecular formula of Iodoacetic acid-1-13C is C2H3IO2 . The molecular weight is 186.94 g/mol . The linear formula is ICH213CO2H . The InChI string is 1S/C2H3IO2/c3-1-2(4)5/h1H2, (H,4,5)/i2+1 .Chemical Reactions Analysis
Iodoacetic acid-1-13C is known for its ability to irreversibly inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . It functions by capping exposed and reactive sulfhydryl groups to prevent the reformation of disulfide bonds .Physical And Chemical Properties Analysis
Iodoacetic acid-1-13C is a solid substance . It has a melting point of 77-79 °C (lit.) . It should be stored at −20°C .Wissenschaftliche Forschungsanwendungen
Modifikation von Sulfhydrylgruppen in der organischen Synthese
Iodessigsäure-1-13C wird als Reagenz zur Modifikation von Sulfhydrylgruppen in der organischen Synthese verwendet . Diese Anwendung ist besonders wichtig im Bereich der Chemie, wo die Modifikation von Sulfhydrylgruppen zur Bildung neuer Verbindungen mit einzigartigen Eigenschaften führen kann.
Proteinsequenzierung
This compound reagiert mit dem Cystein-Rest in Proteinen, um die Neubildung von Disulfidbrücken während der Proteinsequenzierung zu verhindern . Dies ist entscheidend im Bereich der Biochemie und Molekularbiologie, wo das Verständnis der Aminosäuresequenz in einem Protein Einblicke in seine Struktur und Funktion liefern kann.
Acylierungsreaktionen
This compound wird auch als allgemeines Reagenz in Acylierungsreaktionen eingesetzt . Acylierung ist ein Prozess, bei dem eine Acylgruppe in ein Molekül eingeführt wird. Es ist eine grundlegende Reaktion in der organischen Synthese, die bei der Herstellung einer breiten Palette von Chemikalien verwendet wird.
Glycopeptid-Synthese
Im Bereich der Biochemie wird this compound in der Glycopeptid-Synthese verwendet . Glycopeptide sind Moleküle, die aus einem Peptid bestehen, das an einen Kohlenhydratrest gebunden ist, und die in verschiedenen biologischen Prozessen wichtig sind.
Enoliches Radikal und Ketenvorgänger
This compound dient als enoliches Radikal und Ketenvorgänger . Dies sind wichtige Zwischenprodukte in verschiedenen chemischen Reaktionen und werden bei der Synthese einer breiten Palette von organischen Verbindungen verwendet.
Analyse biologischer Proben
Eine zuverlässige und validierte Methode zum Nachweis von this compound in biologischen Proben (Plasma, Urin, Fäkalien, Leber, Niere und Gewebe) wurde entwickelt . Diese Methode, die auf einer modifizierten QuEChERS-Probenvorbereitung in Kombination mit Gaschromatographie-Tandem-Triple-Quadrupol-Massenspektrometrie (GC–MS/MS) basiert, wurde erfolgreich eingesetzt, um die this compound-Spiegel in biologischen Proben von Ratten zu bestimmen, die eine orale Verabreichung erhielten .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-iodoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3IO2/c3-1-2(4)5/h1H2,(H,4,5)/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNTWHVOXJZDSN-VQEHIDDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C](=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746142 | |
| Record name | Iodo(1-~13~C)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.941 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
286367-80-4 | |
| Record name | Iodo(1-~13~C)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 286367-80-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B1512727.png)




![2-Chloro-1-(4'-nitro-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1512738.png)






